Ethenyl ethyl propanedioate
Description
Ethenyl ethyl propanedioate (CAS: 5434-87-7) is an organic compound with the chemical formula C₇H₁₀O₄ and a molecular weight of 158.1519 g/mol . Structurally, it consists of a propanedioate (malonate) backbone substituted with an ethenyl (vinyl) group and an ethyl ester moiety. This compound is utilized in organic synthesis, particularly in reactions requiring activated ester intermediates or as a precursor for heterocyclic compounds. Its reactivity stems from the electron-withdrawing ester groups and the unsaturated ethenyl bond, enabling participation in cycloadditions, nucleophilic substitutions, and polymerizations .
Properties
CAS No. |
5434-87-7 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-O-ethenyl 1-O-ethyl propanedioate |
InChI |
InChI=1S/C7H10O4/c1-3-10-6(8)5-7(9)11-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
VJVIZDREJGITOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl ethyl propanedioate can be synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
CH2(COOH)2+C2H5OH→CH2(COOC2H5)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the product and remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
Ethenyl ethyl propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Produces malonic acid derivatives.
Reduction: Yields alcohols such as ethyl malonate.
Substitution: Forms various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Ethenyl ethyl propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Serves as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethenyl ethyl propanedioate involves its reactivity as an ester and a vinyl compound. The ester groups can undergo hydrolysis to form carboxylic acids, while the vinyl group can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethenyl ethyl propanedioate belongs to a class of esters and propanedioate derivatives. Below is a detailed comparison with key analogues:
Diethyl Malonate (Ethyl Propanedioate)
Chemical Formula: C₇H₁₂O₄ CAS: 105-53-3 Structural Differences: Diethyl malonate lacks the ethenyl group, featuring two ethyl ester groups attached to the propanedioate core. Reactivity: Diethyl malonate is a classic reagent in the malonic ester synthesis, enabling the formation of carbon-carbon bonds via enolate alkylation. In contrast, this compound’s ethenyl group facilitates conjugation and polymer formation . Applications:
- Diethyl malonate: Widely used in pharmaceuticals (e.g., barbiturates) and agrochemicals.
- This compound: Specialized in synthesizing heterocycles (e.g., pyridines, thiazoles) and as a polymer precursor .
Ethyl Acrylate (Ethyl Propenoate)
Chemical Formula : C₅H₈O₂
CAS : 140-88-5
Structural Differences : Ethyl acrylate contains a single acrylate group (CH₂=CHCOOEt), lacking the propanedioate backbone.
Reactivity : Ethyl acrylate undergoes radical polymerization to form polyacrylates, whereas this compound’s dual ester groups favor step-growth polymerization or cyclization reactions .
Applications :
- Ethyl acrylate: Key monomer in adhesives, coatings, and plastics.
- This compound: Limited to niche synthetic applications (e.g., protected aminoheterocycles) . Toxicity: Ethyl acrylate is irritant (rat oral LD₅₀: 1,020 mg/kg) and a suspected carcinogen, highlighting distinct safety profiles .
Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl) Amino-3-Diethylaminopropenamide
Chemical Formula: C₁₆H₂₃N₃O₄ (from ) Structural Differences: This compound incorporates additional cyano and diethylamino groups, making it a functionalized derivative of this compound. Reactivity: Acts as a protected amino group carrier in heterocycle synthesis (e.g., pyridopyrimidinones, benzopyranones), leveraging its ethenyl and ester moieties for cyclization . Applications: Primarily in pharmaceutical intermediates, contrasting with this compound’s broader use in materials science .
Research Findings and Industrial Relevance
- This compound: Demonstrated utility in synthesizing N-protected heterocycles (e.g., pyridopyrimidinones, benzopyranones) via thermal deprotection . Its ethenyl group enhances reactivity in Diels-Alder reactions, enabling access to complex polycyclic frameworks.
- Diethyl Malonate : Remains a cornerstone in acetoacetic ester synthesis, critical for producing anticoagulants and vitamins .
- Ethyl Acrylate : Dominates industrial polymer markets, with annual production exceeding 1 million tons globally .
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